molecular formula C17H17NO4 B5817304 3-Phenoxyphenyl morpholine-4-carboxylate

3-Phenoxyphenyl morpholine-4-carboxylate

Cat. No.: B5817304
M. Wt: 299.32 g/mol
InChI Key: CDZAYIXPPFOQCK-UHFFFAOYSA-N
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Description

3-Phenoxyphenyl morpholine-4-carboxylate is a synthetic ester featuring a phenoxyphenyl group linked to a chromen ring system and a morpholinecarboxylate moiety. The morpholine group introduces polarity, which may influence solubility and metabolic stability compared to non-polar esters.

Properties

IUPAC Name

(3-phenoxyphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-17(18-9-11-20-12-10-18)22-16-8-4-7-15(13-16)21-14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZAYIXPPFOQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyphenyl morpholine-4-carboxylate typically involves the reaction of 3-phenoxyphenylamine with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-Phenoxyphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Phenoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-Morpholinecarboxylate (CAS 637750-61-9)

  • Structural Differences: The methoxyphenoxy substituent at position 3 contrasts with the target compound’s phenoxyphenyl group.
  • The chromen-4-one core is shared, suggesting similar π-π stacking interactions in biological targets.

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate (CAS 637748-17-5)

  • Key Data : Molecular weight = 453.8 g/mol; XLogP3 = 4.1 .
  • Comparison :
    • Chlorophenyl and trifluoromethyl groups are strongly electron-withdrawing, likely increasing metabolic resistance but reducing solubility compared to the target compound.
    • Higher logP (4.1 vs. estimated ~3.5–4.0 for the target) suggests greater lipophilicity, favoring membrane penetration .

[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate (CAS 845903-21-1)

  • Attributes : Molecular weight = 381.12 g/mol .
  • Contrast: The 2-methoxyphenyl substituent may confer better solubility than the target’s bulkier phenoxyphenyl group. Lower molecular weight (381 vs. ~400–450 for the target) could enhance bioavailability .

Pyrethroids (e.g., Permethrin, Tau-Fluvalinate)

  • Permethrin : Features a dichloroethenyl-cyclopropane ester (logP ~6.1), making it highly lipophilic and insecticidal .
  • Tau-Fluvalinate: Contains a cyano(3-phenoxyphenyl)methyl group; used as an acaricide .
  • Comparison :
    • The target’s morpholinecarboxylate replaces pyrethroids’ halogenated groups, likely reducing neurotoxic effects and environmental persistence.
    • Lower logP (estimated) may decrease bioaccumulation but also insecticidal potency .

Data-Driven Analysis

Table 1: Physical and Chemical Properties of Analogs

Compound (CAS) Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound (Hypothetical) ~400–450* ~3.5–4.0* Phenoxyphenyl, morpholinecarboxylate
637750-61-9 N/A N/A 2-Methoxyphenoxy
637748-17-5 453.8 4.1 4-Chlorophenyl, trifluoromethyl
845903-21-1 381.12 N/A 2-Methoxyphenyl
Permethrin 391.29 6.1 Dichloroethenyl, cyclopropane

*Estimated based on structural analogs.

Functional Implications

  • Bioactivity: Pyrethroids (e.g., permethrin) target insect sodium channels.
  • Stability: Electron-withdrawing substituents (e.g., Cl, CF₃) in analogs enhance stability but may require metabolic activation. The target’s phenoxyphenyl group could be more prone to oxidative degradation .
  • Synthesis : Analogous compounds (e.g., CAS 637748-17-5) are synthesized via chromen-core formation followed by esterification, suggesting feasible routes for the target compound .

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